(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-22-16-8-4-5-9-17(16)27-20(22)21-18(24)12-26-13-19(25)23-11-10-14-6-2-3-7-15(14)23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPZNFAARXUZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that incorporates indole and benzothiazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The compound can be synthesized through a multi-step reaction involving the formation of thioether linkages between indole derivatives and benzothiazole structures. The synthesis typically involves the reaction of 2-chloro-N-(1H-indol-5-yl)acetamide with various substituted benzothiazoles in the presence of a base such as sodium methoxide in dimethylformamide (DMF) . The molecular formula is , with a molecular weight of 469.6 g/mol .
Antimicrobial Properties
Research indicates that derivatives of benzothiazoles and indoles exhibit significant antimicrobial activity . The presence of the thiazole ring in the structure enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds demonstrate effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Escherichia coli | 15 |
| Compound B | Pseudomonas aeruginosa | 18 |
| Compound C | Bacillus cereus | 20 |
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Similar indole and benzothiazole derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines, including breast and gastric cancer . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Indole Derivatives in Cancer Treatment
A study evaluated the anticancer effects of indole derivatives, revealing that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazole moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication processes in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial disruption has been observed in related compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of indole and thiadiazole, including the compound , exhibit significant anticancer properties. The mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, certain thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines such as breast and lung carcinoma cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacteria and fungi. Thiadiazole derivatives are frequently studied for their antimicrobial effects, making this compound a candidate for further investigation in this area .
Anti-inflammatory and Analgesic Effects
The indole moiety present in the compound is associated with anti-inflammatory and analgesic activities. Studies have demonstrated that similar compounds can reduce inflammation and pain, which could be beneficial in treating conditions characterized by these symptoms .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
| Compound Name/ID | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| (Z)-Target Compound | Indolinone + Benzo[d]thiazole | 3-Methyl (thiazole), thioacetamide bridge | Potential enzyme inhibition |
| 2-Hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenethyl-acetamide (Compound 2, [1]) | Indolinone + acetamide | Phenethyl group, hydroxyl | Unspecified (likely anticancer) |
| N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i, [4]) | Thiazole + cyclopentyl acetamide | Phenyl, p-tolyl, cyclopentyl | MAO inhibition (IC₅₀: 4a = 0.89 µM) |
| N-(3-Benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide (2, [5, 8]) | Thiazolidinone + acetamide | Benzyl, hydroxyl, methyl | Synthetic intermediate |
| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a-2c, [7, 10]) | Indole + thiazole | Amino, carboxylic acid | Antiviral/antimicrobial potential |
Key Observations :
- The thioacetamide bridge in the target compound distinguishes it from oxygen-linked analogs (e.g., Compound 2 in [1]), possibly altering electronic properties and binding affinity to targets like kinases or oxidoreductases .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?
The synthesis typically involves a multi-step condensation reaction. A common approach is to react an indoline derivative (e.g., 2-(indolin-1-yl)-2-oxoethyl thiol) with a benzo[d]thiazole precursor (e.g., 3-methylbenzo[d]thiazol-2(3H)-ylidene) under acidic reflux conditions. For example:
- Method A : Reflux equimolar amounts of the indoline and thiazole components in acetic acid (100 mL) for 3–5 hours, followed by crystallization and purification via recrystallization from DMF/acetic acid mixtures .
- Key Considerations : Use sodium acetate as a catalyst to enhance reaction efficiency, and monitor progress via TLC .
Q. What spectroscopic methods are recommended for characterizing this compound?
A combination of techniques ensures structural validation:
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
- NMR (¹H/¹³C) : Confirm proton environments (e.g., indoline NH at δ 10–12 ppm) and carbon backbone .
- HRMS : Verify molecular weight (e.g., experimental vs. calculated m/z within ±0.0003 Da) .
- X-ray Crystallography : Resolve stereochemistry and Z-configuration, as demonstrated for analogous thiazole-acetamide derivatives .
Q. How can preliminary biological activity be assessed for this compound?
- DNA Binding Affinity : Use UV-Vis titration or fluorescence quenching with calf thymus DNA; calculate binding constants (K_b) via the Benesi-Hildebrand method .
- Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., benzo[d]thiazol-2-ylidene derivatives) to assign ambiguous signals .
- Elemental Analysis : Confirm purity by matching experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .
- 2D NMR (e.g., HMBC) : Resolve connectivity ambiguities, particularly for thioether and acetamide linkages .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which correlate with nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., DNA grooves or enzyme active sites) using AutoDock Vina; validate with experimental IC₅₀ values .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) vs. acetic acid to enhance solubility of intermediates .
- Catalyst Variation : Replace sodium acetate with p-toluenesulfonic acid (PTSA) to accelerate condensation kinetics .
- Temperature Modulation : Conduct reactions under microwave irradiation (e.g., 100°C, 30 min) to reduce reflux time and minimize byproducts .
Q. What strategies mitigate Z/E isomerization during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
